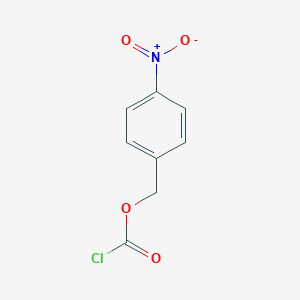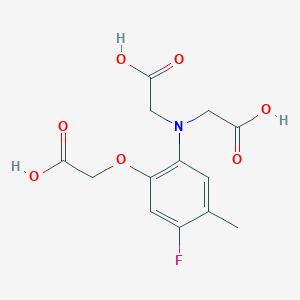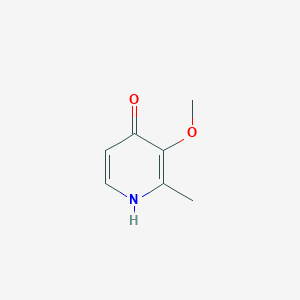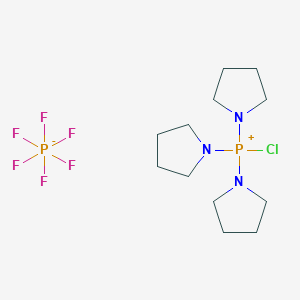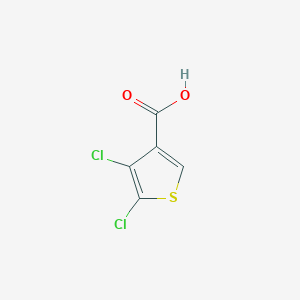
2-Hydroxy-5-methoxybenzeneethanol
描述
2-(2-Hydroxyethyl)-4-methoxyphenol is an organic compound characterized by a phenolic structure with a hydroxyethyl group at the second position and a methoxy group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-methoxyphenol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: 4-methoxyphenol is dissolved in a suitable solvent, and ethylene oxide is added slowly while maintaining the reaction temperature. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of 2-(2-Hydroxyethyl)-4-methoxyphenol can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 2-(2-Hydroxyethyl)-4-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(2-Hydroxyethyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-(2-Hydroxyethyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups contribute to its ability to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The phenolic structure allows for electron delocalization, enhancing its reactivity and potential biological effects.
相似化合物的比较
2-(2-Hydroxyethyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxyphenol: Lacks the hydroxyethyl group, which may influence its solubility and interaction with molecular targets.
2-Hydroxyethylphenol: Similar structure but without the methoxy group, leading to different chemical and biological properties.
Uniqueness: 2-(2-Hydroxyethyl)-4-methoxyphenol is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields.
属性
IUPAC Name |
2-(2-hydroxyethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWDCLLBONTGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


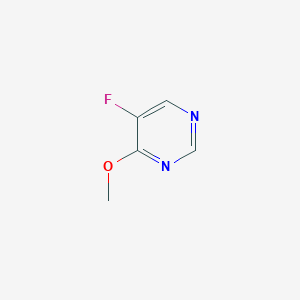
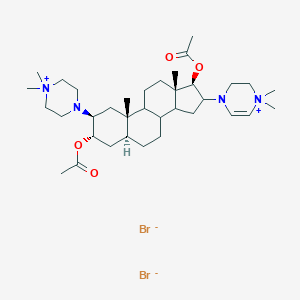
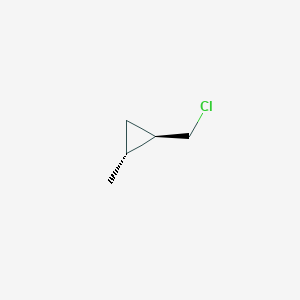


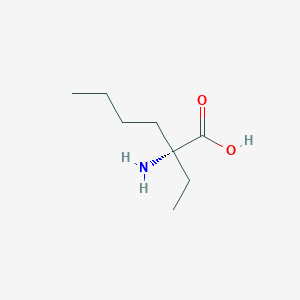

![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
